molecular formula C15H17N B14293969 3-Isopropyl-4-aminobiphenyl CAS No. 127502-69-6

3-Isopropyl-4-aminobiphenyl

Cat. No.: B14293969
CAS No.: 127502-69-6
M. Wt: 211.30 g/mol
InChI Key: UZRBMLVHWQLFQF-UHFFFAOYSA-N
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Description

3-Isopropyl-4-aminobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with an isopropyl group attached to the third carbon of one benzene ring and an amino group attached to the fourth carbon of the other benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4-aminobiphenyl can be achieved through several methods. One common approach involves the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to obtain 4-aminobiphenyl. The isopropyl group can then be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4-aminobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, such as halogenated biphenyls, nitro biphenyls, and amino biphenyls .

Scientific Research Applications

3-Isopropyl-4-aminobiphenyl has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-aminobiphenyl involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with DNA and proteins, potentially causing biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-4-aminobiphenyl is unique due to the presence of both the isopropyl and amino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

127502-69-6

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

4-phenyl-2-propan-2-ylaniline

InChI

InChI=1S/C15H17N/c1-11(2)14-10-13(8-9-15(14)16)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3

InChI Key

UZRBMLVHWQLFQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)N

Origin of Product

United States

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